1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
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Overview
Description
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chloropyridine moiety, and a fluorophenoxy group. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Chloropyridine Intermediate: The chloropyridine moiety is prepared separately, often through halogenation reactions.
Coupling Reaction: The pyrrolidine and chloropyridine intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the desired compound.
Introduction of the Fluorophenoxy Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control to achieve the desired products.
Scientific Research Applications
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone can be compared with other similar compounds, such as:
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenoxy)ethanone: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-bromophenoxy)ethanone: The presence of a bromophenoxy group can influence the reactivity and interactions of the compound.
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methylphenoxy)ethanone: The methylphenoxy group introduces different steric and electronic effects compared to the fluorophenoxy group.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c18-13-9-20-7-5-15(13)24-12-6-8-21(10-12)17(22)11-23-16-4-2-1-3-14(16)19/h1-5,7,9,12H,6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLOWAOJVVBSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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